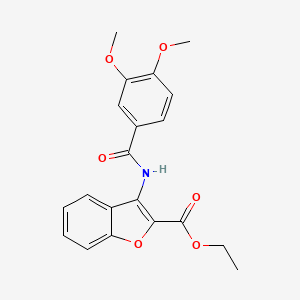
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Mode of Action
Benzofuran compounds are known to interact with various biological targets and can exhibit a range of activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Result of Action
The molecular and cellular effects of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate’s action are currently unknown
Preparation Methods
The synthesis of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in an HBF4 medium, followed by treatment with concentrated H2SO4 . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include Fe(III) salts, oxidants like t-BuO2, and ligands such as 1,10-phenanthroline . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It can be used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Comparison with Similar Compounds
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with applications in dermatology.
Angelicin: Known for its anti-cancer properties.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPFYYYBRRPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














